Flupirtinmaleat

Übersicht

Beschreibung

- Ursprünglich für akute und chronische Schmerzen eingesetzt, wurde es aufgrund von Bedenken hinsichtlich der Lebertoxizität später auf die Behandlung akuter Schmerzen beschränkt .

- Flupirtin hat muskelrelaxierende Eigenschaften, wodurch es für orthopädische Erkrankungen, Migräne, Onkologie, postoperative Versorgung und Gynäkologie beliebt ist.

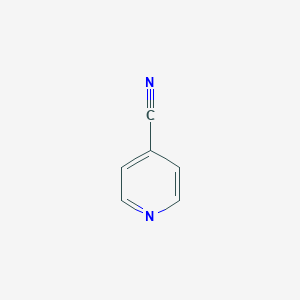

Flupirtinmaleat: ist ein Aminopyridin, das als zentral wirksames, nicht-opioides Analgetikum wirkt.

Herstellungsmethoden

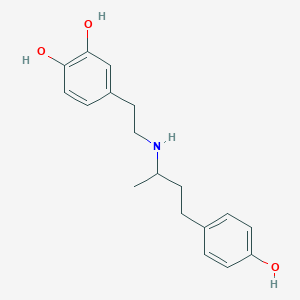

Synthese: Flupirtin kann auf verschiedenen Wegen synthetisiert werden, aber eine übliche Methode beinhaltet die Reaktion von 2-Amino-6-(para-Fluorbenzylamino)pyridin mit Ethylchlorformiat unter Bildung des Carbamatesters.

Industrielle Produktion: Obwohl es in Europa unter dem Markennamen Katadolon erhältlich war, verbreiteten sich Generika nach Ablauf des Patents.

Wissenschaftliche Forschungsanwendungen

Neuroprotektion: Die neuronalen Kaliumkanal-öffnenden Eigenschaften von Flupirtin tragen zur Neuroprotektion bei.

NMDA-Rezeptor-Antagonismus: Es antagonisiert indirekt N-Methyl-D-Aspartat (NMDA)-Rezeptoren, die eine Rolle bei der Schmerzempfindung spielen.

Klinische Anwendungen:

Wirkmechanismus

Ziele: Flupirtin moduliert neuronale Kaliumkanäle, wirkt als NMDA-Rezeptor-Antagonist und beeinflusst GABA A-Rezeptoren.

Pfade: Seine Wirkungen beinhalten mehrere Pfade, darunter die Schmerzmodulation und die Neuroprotektion.

Biochemische Analyse

Biochemical Properties

Flupirtine maleate interacts with several enzymes and proteins. It is the first therapeutically used K V7 channel activator with additional GABA A ergic mechanisms . It also acts like a NMDA receptor antagonist, but does not bind to the receptor . The main mode of its action is potassium K V7 (KCNQ) channel activation .

Cellular Effects

Flupirtine maleate has exhibited effects in a range of cells and tissues related to the locations of these targets . It has demonstrated pharmacological properties consistent with use as an anticonvulsant, a neuroprotectant, skeletal and smooth muscle relaxant, in treatment of auditory and visual disorders, and treatment of memory and cognitive impairment .

Molecular Mechanism

Flupirtine maleate upregulates Bcl-2, increases glutathione levels, activates an inwardly rectifying potassium channel, and delays loss of intermitochondrial membrane calcium retention capacity . It acts like a NMDA receptor antagonist, but does not bind to the receptor .

Temporal Effects in Laboratory Settings

Flupirtine maleate reaches the brain, including the hippocampus and cortex, within 1 hour of dosing and persists at 24 hours . The half-life of flupirtine in various tissues ranges from 3.1 to 5.2 hours .

Dosage Effects in Animal Models

In rat models of established status epilepticus, the combination of flupirtine and diazepam terminated seizures preferentially to either drug alone . Flupirtine (5 and 10 mg/kg) induces acute neuroprotection, reduces motor coordination impairment and ameliorates recombinant tissue plasminogen activator (rtPA)-induced toxicity .

Metabolic Pathways

Flupirtine maleate is hydrolyzed by carboxylesterase and N-acetyltransferase 2 (NAT2) appears responsible for the acetylation of the hydrolyzed metabolite of flupirtine . Reactive quinone diimines, which conjugate with glutathione, also appear to be formed from the hydrolyzed metabolite through non-enzymatic conversion .

Transport and Distribution

Flupirtine maleate is delivered to all tissues assessed, with the highest area under the concentration vs. time curve (AUC 0–24h) in liver and the lowest in spleen . Flupirtine maleate reached the brain, including the hippocampus and cortex, within 1 hour of dosing and persisted at 24 hours .

Subcellular Localization

Given its interactions with various cellular targets including Kv7 channels, G-protein-regulated inwardly rectifying K channels and γ-aminobutyric acid type A receptors , it can be inferred that it may localize to the cell membrane where these targets are typically found.

Vorbereitungsmethoden

Synthesis: Flupirtine can be synthesized via various routes, but one common method involves reacting 2-amino-6-(para-fluorobenzylamino)pyridine with ethyl chloroformate to form the carbamate ester.

Industrial Production: Although it was available under the brand name Katadolon in Europe, generic versions became widespread after its patent expired.

Analyse Chemischer Reaktionen

Reaktivität: Flupirtin unterliegt verschiedenen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien: Die Reaktionen beinhalten Reagenzien wie Oxidationsmittel (z. B. Peroxide), Reduktionsmittel (z. B. Hydride) und Nukleophile.

Hauptprodukte: Diese Reaktionen liefern Derivate mit veränderten pharmakologischen Eigenschaften.

Wirkmechanismus

Targets: Flupirtine modulates neuronal potassium channels, acts as an NMDA receptor antagonist, and influences GABA A receptors.

Pathways: Its effects involve multiple pathways, including pain modulation and neuroprotection.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Flupirtin zeichnet sich durch seine kombinierten analgetischen, muskelrelaxierenden und neuroprotektiven Wirkungen aus.

Ähnliche Verbindungen: Obwohl Flupirtin einzigartig ist, existieren andere nicht-opioide Analgetika und Kaliumkanalöffner.

Eigenschaften

IUPAC Name |

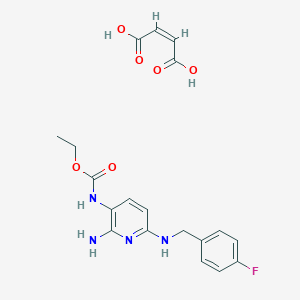

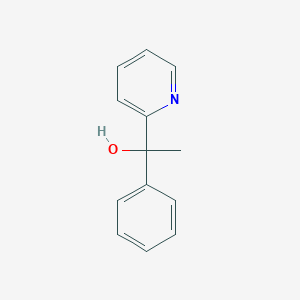

(Z)-but-2-enedioic acid;ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2.C4H4O4/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;5-3(6)1-2-4(7)8/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYIXBFZUMCMJM-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56995-20-1 (Parent) | |

| Record name | Flupirtine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045771 | |

| Record name | Flupirtine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75507-68-5 | |

| Record name | Flupirtine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75507-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupirtine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupirtine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-6-[(4-fluorobenzyl)amino]pyridine-3-carbamate, compound with maleic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPIRTINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCI53PK4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Flupirtine maleate's analgesic effects?

A: Flupirtine maleate is a centrally acting analgesic that exerts its effects through multiple mechanisms. It acts primarily as a selective neuronal potassium channel opener. [] This action leads to membrane hyperpolarization, reducing neuronal excitability and inhibiting pain signal transmission. [] Additionally, Flupirtine maleate has been reported to act as an NMDA receptor antagonist, further contributing to its analgesic properties. [, ]

Q2: How does Flupirtine maleate differ from opioid analgesics in its mechanism of action?

A: Unlike opioids, Flupirtine maleate's analgesic effects are not reversed by the opioid antagonist naloxone. [, ] This suggests that its pain-relieving properties are independent of the opioid system.

Q3: Does Flupirtine maleate have any effects on muscle relaxation?

A: Yes, Flupirtine maleate exhibits muscle relaxant properties, particularly on skeletal muscle. [] This effect is attributed to its ability to activate potassium channels, leading to muscle relaxation. []

Q4: What is the molecular formula and weight of Flupirtine maleate?

A4: Flupirtine maleate has the molecular formula C17H16FN3O3 · C4H4O4 and a molecular weight of 411.4 g/mol.

Q5: Are there any specific considerations for the stability of Flupirtine maleate during formulation?

A: Yes, maintaining the stability of Flupirtine maleate during formulation is crucial. Studies have shown that the inclusion of copovidone S630 as a solubilizer can improve the stability and bioavailability of Flupirtine maleate capsules. []

Q6: What is the typical half-life of Flupirtine maleate?

A: The plasma elimination half-life of Flupirtine maleate in healthy volunteers, following a single oral dose, is approximately 9.6 hours. []

Q7: Does the administration route affect the pharmacokinetics of Flupirtine maleate?

A: Yes, the route of administration influences the pharmacokinetics of Flupirtine maleate. The plasma elimination half-life varies depending on the route: intravenous (8.5 hours), oral (9.6 hours), and rectal (10.7 hours). []

Q8: Are there any differences in the pharmacokinetics of Flupirtine maleate among different ethnicities?

A: Studies have investigated the pharmacokinetics of Flupirtine maleate in various ethnic groups. One study found no significant differences in pharmacokinetic parameters between Chinese Mongolian and Han healthy volunteers. [] Another study showed no significant differences between Chinese Korean and Han healthy volunteers. []

Q9: How does food intake affect the bioavailability of Flupirtine maleate?

A: A bioequivalence study demonstrated that two formulations of Flupirtine maleate capsules were bioequivalent under both fasting and fed conditions. This suggests that food intake does not significantly impact the bioavailability of the drug. [, ]

Q10: What animal models have been used to study the analgesic effects of Flupirtine maleate?

A: Various animal models, including mice and rats, have been employed to investigate the analgesic properties of Flupirtine maleate. Common models include the acetic acid writhing test, hot plate test, and Randall-Selitto test. []

Q11: Has Flupirtine maleate demonstrated efficacy in managing postoperative pain?

A: Yes, clinical studies have demonstrated the efficacy of Flupirtine maleate in managing postoperative pain. It has shown comparable analgesic effects to ibuprofen in patients following gynaecological ambulatory surgeries, with superior patient satisfaction scores. [] Similarly, Flupirtine maleate demonstrated comparable analgesic efficacy to tramadol hydrochloride for postoperative pain management, but with a lower incidence of adverse effects. []

Q12: Is Flupirtine maleate effective in managing pain associated with orthopaedic conditions?

A: Studies have shown the efficacy of Flupirtine maleate in managing pain after orthopaedic surgery. One study found Flupirtine maleate to be at least as effective as pentazocine for pain relief after hip replacement surgery. [] In another study, Flupirtine maleate was found to be as effective as diclofenac sodium in treating postoperative pain in orthopaedic patients. []

Q13: What analytical methods are commonly employed for the quantification of Flupirtine maleate in biological samples?

A: High-performance liquid chromatography (HPLC) with various detection methods, such as UV detection and fluorescence detection, is commonly used for the quantification of Flupirtine maleate in biological samples. [, , , , , , ]

Q14: Are there any spectrophotometric methods available for the determination of Flupirtine maleate?

A: Yes, spectrophotometric methods, including Vierordt's method, first-derivative spectroscopy, and second-order derivative spectrophotometry, have been developed and validated for the estimation of Flupirtine maleate in pharmaceutical formulations. [, ]

Q15: How does the dissolution profile of Flupirtine maleate capsules compare to that of imported products?

A: A study comparing the dissolution curves of Flupirtine maleate capsules with imported products found the similarity factors (f2) to be over 60 under various conditions, indicating good comparability in dissolution profiles. []

Q16: What strategies have been explored to achieve sustained release of Flupirtine maleate from tablet formulations?

A: Several studies have investigated the use of hydrophilic polymers, such as sodium alginate, sodium carboxymethylcellulose, and Carbopol 934P, as release-retarding agents to achieve sustained release of Flupirtine maleate from matrix tablets. [, ]

Q17: Does Flupirtine maleate exhibit polymorphism, and if so, what is its significance?

A: Yes, Flupirtine maleate exhibits polymorphism. Researchers have identified and characterized several new polymorphic forms of the drug (C, F, G, and H) obtained through specific solvent treatments. [] These novel polymorphs offer potential advantages in terms of improved physicochemical properties, such as stability, solubility, and bioavailability. [, ]

Q18: Are there any specific safety concerns regarding the use of Flupirtine maleate in patients with liver disease?

A: Caution should be exercised when using Flupirtine maleate in patients with liver disease, particularly cirrhosis. Studies have shown that while some patients with liver disease tolerate the drug well, others, particularly those with cirrhosis, may experience a worsening of hepatic encephalopathy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholin-3-one](/img/structure/B195892.png)

![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)